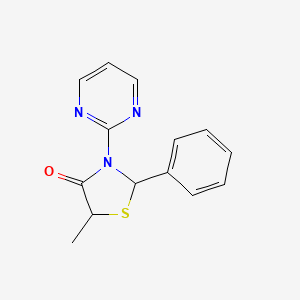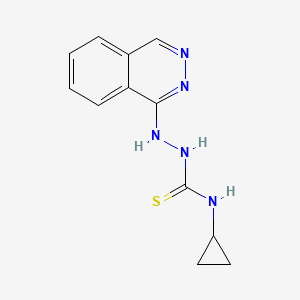
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives. . The compound is characterized by the presence of a cyclopropyl group, a phthalazinyl moiety, and a hydrazinecarbothioamide group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazin-1-ylhydrazine with cyclopropyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C for several hours. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Scientific Research Applications
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes like COX-2 and p38MAP kinase, leading to the suppression of inflammatory responses and cell proliferation. It also binds to gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used for the treatment of allergic rhinitis and conjunctivitis.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
The uniqueness of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its diverse biological activities and its potential as a multifunctional therapeutic agent.
Properties
CAS No. |
61084-45-5 |
|---|---|
Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-cyclopropyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C12H13N5S/c18-12(14-9-5-6-9)17-16-11-10-4-2-1-3-8(10)7-13-15-11/h1-4,7,9H,5-6H2,(H,15,16)(H2,14,17,18) |
InChI Key |
XICBJHLIHKPOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


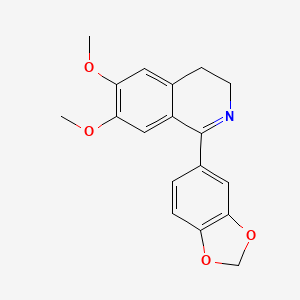
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)
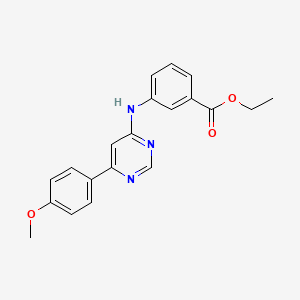


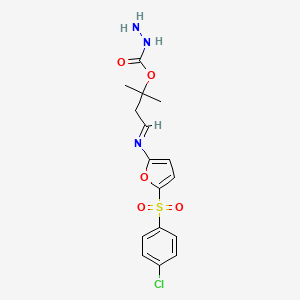
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)
![2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride](/img/structure/B12912272.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

